Acetylpyrazine

Description

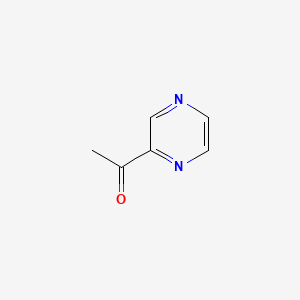

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZAKQWXICEWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047085 | |

| Record name | Acetylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow crystals with a nutty, popcorn, breadcrust odour | |

| Record name | 2-Acetylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/822/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in organic solvents, moderately soluble (in ethanol) | |

| Record name | 2-Acetylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/822/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

22047-25-2 | |

| Record name | Acetylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-pyrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazin-1-ylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR391IBU5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 77 °C | |

| Record name | 2-Acetylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of Acetylpyrazine in Roasted Foods

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrazine is a potent, nitrogen-containing heterocyclic compound that plays a pivotal role in the desirable aroma profiles of many thermally processed foods.[1] It is characterized by a strong nutty, roasted, popcorn-like, and bready aroma, making it a key flavor constituent in products such as roasted coffee, nuts, cocoa, and baked goods.[2][3][4][5] Naturally formed during thermal processing, primarily through the Maillard reaction, its presence and concentration are critical indicators of flavor development and quality. This technical guide provides a comprehensive overview of the natural occurrence of 2-acetylpyrazine in roasted foods, its formation pathways, quantitative data from various food matrices, and the analytical methodologies used for its detection and quantification.

Formation Pathway: The Maillard Reaction

The primary mechanism for the formation of 2-acetylpyrazine in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, leading to the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori product.

Subsequent degradation of the Amadori product yields highly reactive α-dicarbonyl compounds, such as pyruvaldehyde and glyoxal. These dicarbonyls then participate in the Strecker degradation of other amino acids to produce α-aminoketones and Strecker aldehydes. The crucial step in pyrazine formation is the condensation of two α-aminoketone molecules to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring. The specific side chains of the amino acids and the structure of the dicarbonyl compounds determine the substitution pattern on the pyrazine ring.

Quantitative Occurrence in Roasted Foods

The concentration of 2-acetylpyrazine in roasted foods is highly variable and depends on numerous factors, including the type and composition of raw materials (specifically the profile of amino acids and reducing sugars), roasting temperature, and duration. Higher roasting temperatures and longer times generally favor the formation of pyrazines, although excessive heat can lead to their degradation. The following table summarizes quantitative data for pyrazines, including this compound where specified, in various roasted food matrices.

| Food Matrix | Roasting Conditions | Key Pyrazine(s) & Concentration | Analytical Method | Reference |

| Coffee Beans | Bean temperature of 210°C identified as optimal for alkylpyrazine formation. | 2-Methylpyrazine: 1.47 – 3.01 ng/mg. Other alkylpyrazines also detected. | Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS | |

| Red Pepper Seed Oil | Seeds roasted at 210°C for 6-12 min. | Total pyrazines increased from 2.63 to 13.10 mg/100g of oil with roasting time. 2,5-Dimethylpyrazine was a key component. | Expeller extraction followed by analysis (likely GC-MS). | |

| Peanut Butter | Commercial preparations (regular- and low-fat). | 2,5 (or 2,6)-dimethylpyrazine, 2-ethyl-6-methylpyrazine, and pyrazine were the most abundant. | Selective purge and trap method with GC. | |

| Maple Syrup | Sap boiled at 105°C for up to 220 min. | Total pyrazines increased to 72.32 ng/g in the final syrup. | Not specified, likely GC-MS. | |

| Soy Sauce Aroma Baijiu | Fermented and distilled beverage. | 2-Acetyl-3-methylpyrazine identified as a sub-threshold compound correlated with roasted aroma. | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) |

Note: Data for 2-acetylpyrazine specifically is often reported within the broader class of alkylpyrazines. The studies cited demonstrate the common presence and importance of this class of compounds in roasted foods.

Methodologies for Analysis

The analysis of volatile compounds like 2-acetylpyrazine in complex food matrices requires sensitive and selective analytical techniques. The general workflow involves extraction and concentration of the analyte from the food sample, followed by chromatographic separation and detection.

Experimental Protocols

1. Sample Preparation and Extraction: The primary challenge is to efficiently extract the volatile 2-acetylpyrazine from the solid or liquid food matrix while minimizing interference from non-volatile components.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique. The food sample is placed in a sealed vial and gently heated to promote the release of volatile compounds into the headspace. A fused silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace, where it adsorbs the analytes. The fiber is then retracted and directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.

-

Purge-and-Trap (Dynamic Headspace): An inert gas is bubbled through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. This method is effective for concentrating trace-level volatiles.

-

Solvent Extraction: Liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) using organic solvents like dichloromethane can be used, often followed by a concentration step.

2. Chromatographic Separation and Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile flavor compounds.

-

Gas Chromatography (GC): The thermally desorbed analytes are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms, HP-INNOWax).

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for compound identification, while the total ion current or selected ion monitoring (SIM) is used for quantification.

-

3. Quantification: Quantification is typically performed using an internal standard method. A known amount of a deuterated analog (e.g., 2-methylpyrazine-d6) or a structurally similar compound not present in the sample is added at the beginning of the sample preparation. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of 2-acetylpyrazine in the sample is calculated by comparing its peak area to that of the internal standard.

Conclusion

2-Acetylpyrazine is a fundamentally important aroma compound naturally generated in a wide variety of roasted foods. Its formation is intrinsically linked to the Maillard reaction, with its final concentration being a sensitive function of precursor availability and processing conditions. The analysis of this potent flavor compound relies on sophisticated analytical techniques, predominantly GC-MS coupled with headspace extraction methods, to achieve the necessary sensitivity and selectivity for accurate quantification. Understanding the pathways of its formation and its quantitative occurrence is essential for controlling and optimizing the flavor profiles of thermally processed foods and for synthesizing nature-identical flavorings for the food and pharmaceutical industries.

References

- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Food Grade 2-Acetylpyrazine (FEMA 3126) Supplier | ISO 9001Certified - Runlong [runlongfragrance.com]

- 4. 2‑this compound – Roasted/Gourmand/Nutty [myskinrecipes.com]

- 5. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Sensory Characteristics and Flavor Profile of Acetylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyrazine, a heterocyclic aromatic organic compound, is a pivotal component in the flavor and fragrance industry, prized for its potent and versatile sensory characteristics. This technical guide provides a comprehensive overview of the sensory profile of this compound, its chemical properties, and its applications in food and pharmaceuticals. Detailed experimental protocols for sensory evaluation and quantitative analysis are presented, alongside an exploration of the biochemical pathways involved in its perception. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this impactful flavor compound.

Introduction

2-Acetylpyrazine (FEMA# 3126; CAS# 22047-25-2) is a naturally occurring and synthetically produced compound that significantly contributes to the desirable roasted, nutty, and popcorn-like aromas and tastes in a wide variety of foods.[1][2][3][4] It is a key flavor constituent in products that undergo thermal processing, such as baked goods, roasted nuts, and coffee.[5] Its potent and characteristic flavor profile also lends itself to applications in the pharmaceutical industry for taste-masking and enhancing the palatability of drug formulations. Understanding the nuanced sensory characteristics and the mechanisms of perception of this compound is crucial for its effective application.

Sensory Characteristics and Flavor Profile

The sensory perception of this compound is highly dependent on its concentration. At lower concentrations, it imparts pleasant nutty, popcorn, and bready notes. As the concentration increases, the roasted and even burnt characteristics become more prominent.

Odor Profile: The aroma of this compound is complex and multifaceted, often described as:

-

Primary Notes: Popcorn, nutty (specifically roasted peanuts and hazelnuts), and bready or roasted cereal.

-

Secondary Notes: Corn chip, cracker-like, and even hints of chocolate and coffee.

Taste Profile: The taste of this compound mirrors its aromatic profile, providing a savory, roasted, and nutty flavor. It is often associated with the following taste descriptors:

-

Roasted

-

Nutty

-

Bready

-

Yeasty

-

Popcorn-like

The flavor of this compound is also described as having a "kokumi" or mouthfulness effect, enhancing the overall flavor profile of a product by contributing to a sense of richness and complexity.

Quantitative Data

A summary of the key quantitative data for this compound is provided in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-(Pyrazin-2-yl)ethan-1-one | |

| Synonyms | 2-Acetylpyrazine, Methyl pyrazinyl ketone | |

| CAS Number | 22047-25-2 | |

| FEMA Number | 3126 | |

| Molecular Formula | C₆H₆N₂O | |

| Molecular Weight | 122.12 g/mol | |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 75-78 °C | |

| Boiling Point | 188-190 °C | |

| Solubility | Slightly soluble in water; soluble in alcohol |

Table 2: Sensory Thresholds of this compound

| Threshold Type | Medium | Value | Reference(s) |

| Odor Detection Threshold | Not Specified | 62 ppb (0.062 ppm) | |

| Taste Description | Propylene Glycol | at 10.00 ppm |

Table 3: Recommended Usage Levels in Food Products (FEMA GRAS)

| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |

| Baked Goods | - | 5.0 |

| Beverages (non-alcoholic) | - | 5.0 |

| Snack Foods | 0.05 - 5 | - |

| Soups | 0.05 - 5 | - |

| Confections and Frostings | - | 5.0 |

| Processed Vegetables | 0.05 - 5 | - |

| Data derived from FEMA GRAS documentation. It's important to note that use levels are not limits but significant deviations may not be considered GRAS. |

Biochemical and Signaling Pathways of Perception

The perception of this compound's aroma and taste involves complex interactions with olfactory and gustatory receptors.

Olfactory Perception

The nutty and roasted aroma of this compound is primarily detected by olfactory receptors in the nasal cavity. Research has identified a specific olfactory receptor, OR5K1 , as being highly responsive to pyrazines, including this compound. The binding of this compound to this G-protein coupled receptor (GPCR) initiates a signaling cascade, leading to the perception of its characteristic aroma.

Gustatory Perception

The savory and "kokumi" taste of this compound is thought to be mediated by taste receptors on the tongue, likely G-protein coupled receptors (GPCRs) associated with umami and kokumi sensations. The calcium-sensing receptor (CaSR) and the GPRC6A receptor have been identified as potential "kokumi" receptors that enhance taste preferences. When activated, these receptors initiate a downstream signaling cascade involving G-proteins, leading to the perception of a complex and savory taste.

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to quantify the sensory attributes of a product by a trained panel.

Objective: To quantitatively describe the sensory profile of a product containing this compound.

Materials:

-

Trained sensory panel (8-12 members)

-

Test samples with varying concentrations of this compound

-

Reference standards for nutty, roasted, and popcorn aromas

-

Odor-free testing booths

-

Data collection software

Procedure:

-

Panelist Training:

-

Familiarize panelists with the characteristic nutty, roasted, and popcorn aromas using reference standards.

-

Develop a consensus vocabulary (lexicon) to describe the sensory attributes.

-

Train panelists to rate the intensity of each attribute on a continuous scale (e.g., 0-15).

-

-

Sample Evaluation:

-

Present samples monadically in a randomized order.

-

Panelists independently evaluate and rate the intensity of each sensory attribute.

-

-

Data Analysis:

-

Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples.

-

Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and quantification of volatile compounds like this compound from a food matrix.

Objective: To quantify the concentration of this compound in a food sample.

Materials:

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

-

Headspace vials

-

Internal standard (e.g., deuterated this compound)

-

Food sample

Procedure:

-

Sample Preparation:

-

Homogenize a known amount of the food sample and place it in a headspace vial.

-

Add a known amount of the internal standard.

-

-

HS-SPME Extraction:

-

Incubate the vial at a specific temperature and time to allow volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS Analysis:

-

Thermally desorb the analytes from the fiber in the GC injection port.

-

Separate the compounds on a GC column and detect them using a mass spectrometer.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify the concentration using a calibration curve prepared with known concentrations of this compound and the internal standard.

-

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reaction of 2-ethylpyrazine with chlorine gas to form an intermediate, followed by hydrolysis.

Reaction Scheme: 2-Ethylpyrazine + Cl₂ → Intermediate → 2-Acetylpyrazine

Detailed Protocol:

-

Chlorination:

-

Dissolve 2-ethylpyrazine in a suitable solvent mixture (e.g., glacial acetic acid and hydrochloric acid).

-

Introduce chlorine gas into the solution at a controlled temperature (e.g., 70-75 °C) in the presence of a radical initiator like benzoyl peroxide.

-

Monitor the reaction until the starting material is consumed.

-

-

Hydrolysis:

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Hydrolyze the intermediate to form 2-acetylpyrazine.

-

-

Purification:

-

Extract the product with an organic solvent.

-

Purify the crude product by distillation or recrystallization to obtain pure 2-acetylpyrazine.

-

Applications

Food Industry

This compound is widely used as a flavoring agent in a variety of food products to impart or enhance roasted, nutty, and savory notes. Common applications include:

-

Snack Foods: Popcorn, potato chips, and crackers.

-

Baked Goods: Bread, cookies, and pastries.

-

Confectionery: Chocolates, caramels, and nut-based products.

-

Beverages: Coffee and cocoa-based drinks.

-

Savory Products: Soups, sauces, and meat products.

Pharmaceutical Industry

In the pharmaceutical industry, this compound can be used as an excipient for:

-

Taste-masking: Its strong flavor can help to mask the unpleasant taste of active pharmaceutical ingredients (APIs).

-

Flavor enhancement: It can improve the overall palatability of oral dosage forms, which is particularly important for pediatric and geriatric formulations.

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and other regulatory bodies. However, as with any chemical substance, it is important to handle it with appropriate care. It may cause skin and eye irritation, and inhalation of dust may cause respiratory irritation. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a powerful and versatile flavor compound with a distinctive and highly desirable sensory profile. Its nutty, roasted, and popcorn-like characteristics make it an invaluable ingredient in the food industry for creating authentic and appealing flavors. Its potential for taste-masking and palatability enhancement also presents opportunities in pharmaceutical applications. A thorough understanding of its sensory properties, the mechanisms of its perception, and the analytical methods for its characterization is essential for its effective and innovative use in product development. This technical guide provides a solid foundation of knowledge for researchers and professionals working with this important flavor molecule.

References

- 1. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]

- 2. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]

- 3. Food Grade 2-Acetylpyrazine (FEMA 3126) Supplier | ISO 9001Certified - Runlong [runlongfragrance.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Acetylpyrazine in the Maillard Reaction: A Technical Guide for Researchers

Abstract

Acetylpyrazine, a key flavor compound identified by its characteristic nutty, roasted, and popcorn-like aroma, is a significant product of the Maillard reaction. This non-enzymatic browning reaction between amino acids and reducing sugars is fundamental to the development of desirable flavors in a vast array of thermally processed foods. This technical guide provides an in-depth exploration of the formation pathways, analytical methodologies, and quantitative aspects of 2-acetylpyrazine within the Maillard reaction cascade. Detailed experimental protocols for the study of this compound are presented, alongside visualizations of the core chemical pathways, to support researchers in the fields of food science, flavor chemistry, and drug development in understanding and manipulating the formation of this potent aroma compound. While primarily known for its sensory impact, this guide also briefly addresses its broader applications.

Introduction: The Significance of this compound

2-Acetylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine family.[1] It is a prominent volatile flavor constituent found in a wide variety of cooked and roasted foods, including bread crust, popcorn, roasted nuts, and meats.[1][2] Its powerful and pleasant aroma makes it a crucial component of the flavor profile of these products. Beyond its natural occurrence, 2-acetylpyrazine is also utilized as a flavoring agent in the food industry to impart or enhance roasted and nutty notes in processed foods.[3] While its primary role is in flavor chemistry, it also serves as an intermediate in the synthesis of various pharmaceutical compounds.[3]

The formation of 2-acetylpyrazine is intrinsically linked to the Maillard reaction, a complex network of reactions that occurs when reducing sugars and amino acids are heated together. Understanding the mechanisms of its formation is critical for controlling and optimizing the flavor of thermally processed foods and for synthesizing this compound for various applications.

The Maillard Reaction Pathway to this compound

The formation of pyrazines in the Maillard reaction is a multi-step process involving the degradation of sugars and amino acids and their subsequent recombination into a variety of heterocyclic compounds. While the precise pathway for 2-acetylpyrazine can vary depending on the specific precursors and reaction conditions, the general mechanism is understood to proceed through the formation of α-aminocarbonyl intermediates via the Strecker degradation of amino acids.

Two primary α-aminocarbonyls are thought to be the key building blocks for the pyrazine ring. The condensation of two of these molecules leads to the formation of a dihydropyrazine intermediate, which is then oxidized to the stable aromatic pyrazine ring. The substituents on the pyrazine ring, such as the acetyl group in 2-acetylpyrazine, are derived from the side chains of the precursor amino acids and the structure of the dicarbonyl compounds formed from sugar degradation.

For the formation of an acetyl-substituted pyrazine, a key precursor is an α-aminoketone with a methyl ketone moiety, such as 1-amino-2-propanone, which can be formed from the Strecker degradation of amino acids like alanine with dicarbonyls such as methylglyoxal. Another key precursor is an α-aminoaldehyde, such as aminoacetaldehyde, derived from the Strecker degradation of glycine.

Below is a generalized pathway illustrating the formation of a generic this compound.

Caption: Generalized Maillard reaction pathway for this compound formation.

Quantitative Analysis of Pyrazine Formation

The yield of pyrazines, including 2-acetylpyrazine, in the Maillard reaction is influenced by several factors, including the type of amino acid and sugar precursors, temperature, pH, water activity, and reaction time. While specific quantitative data for 2-acetylpyrazine across a wide range of conditions is limited in the literature, studies on total and other specific pyrazines provide valuable insights.

| Precursors | Reaction Conditions | Total Pyrazine Yield | Key Pyrazines Identified | Reference |

| Lysine, Glucose | 180°C, 30 min, propylene glycol | High | 2,6-Dimethylpyrazine, 2-Ethyl-5-methylpyrazine | |

| Glutamic Acid, Glucose | 180°C, 30 min, propylene glycol | Moderate | Methylpyrazine, Ethylpyrazine | |

| Alanine, Glucose | 180°C, 30 min, propylene glycol | Low | 2,5-Dimethyl-3-ethylpyrazine | |

| Lysine-containing dipeptides, Glucose | 140°C, 90 min, pH 8.0 | Higher than free amino acids | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | |

| Whey protein hydrolysates, Glucose | >120°C, low water activity | Significantly increased with oligopeptides | Not specified |

Note: The yields are relative and for comparison between different precursor systems under the specified conditions.

Experimental Protocols

Maillard Reaction in a Model System

This protocol describes a general method for inducing the Maillard reaction in a controlled laboratory setting to study the formation of 2-acetylpyrazine.

Materials:

-

Amino acid (e.g., L-proline, L-alanine)

-

Reducing sugar (e.g., D-glucose)

-

Phosphate buffer (pH 7-8)

-

High-pressure reaction vessel or sealed vials

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Procedure:

-

Precursor Solution Preparation: Prepare equimolar solutions of the chosen amino acid and reducing sugar in the phosphate buffer. A typical concentration range is 0.1-1.0 M.

-

Reaction Setup: Transfer a defined volume (e.g., 5 mL) of the precursor solution into a high-pressure reaction vessel or a thick-walled, sealed glass vial.

-

Heating: Place the vessel in a preheated oven or heating block at a controlled temperature (e.g., 120-180°C) for a specific duration (e.g., 30-90 minutes).

-

Reaction Termination: After the designated reaction time, immediately cool the vessel in an ice bath to quench the reaction.

-

Sample Preparation for Analysis: The resulting Maillard reaction product mixture can be directly used for analysis or subjected to further extraction procedures. For volatile analysis, the headspace of the reaction vial is typically sampled.

Analysis of 2-Acetylpyrazine by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and widely used technique for the analysis of volatile and semi-volatile compounds like 2-acetylpyrazine from complex matrices.

Materials and Equipment:

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated agitator for SPME

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

20 mL headspace vials with PTFE/silicone septa

Procedure:

-

Sample Preparation: Place an aliquot of the Maillard reaction mixture or the food sample into a 20 mL headspace vial. For solid samples, a specific weight should be used. An internal standard can be added for quantification.

-

Equilibration: Seal the vial and place it in the heated agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-40 minutes) to allow the volatile compounds to partition into the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-45 minutes) to adsorb the analytes.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the GC column.

-

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C, and hold for 5 min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

-

Data Analysis:

-

Identification of 2-acetylpyrazine is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and by matching the mass spectrum with a library database (e.g., NIST).

-

Quantification can be performed using an internal or external standard calibration curve.

Below is a diagram illustrating the experimental workflow.

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Perspectives

2-Acetylpyrazine is a cornerstone of flavor chemistry, and its formation via the Maillard reaction is a subject of ongoing research. This guide has provided a comprehensive overview of the current understanding of its formation, methods for its analysis, and the factors influencing its yield. For researchers and professionals in related fields, a thorough grasp of these principles is essential for product development, quality control, and the synthesis of this valuable compound.

Future research should focus on elucidating the specific precursor pathways that lead to 2-acetylpyrazine under different food processing conditions. The development of more precise quantitative models will enable better prediction and control of its formation. Furthermore, exploring the potential biological activities of this compound beyond its sensory properties could open new avenues for its application in the pharmaceutical and nutraceutical industries.

References

A Technical Guide to the Biosynthesis Mechanisms of Pyrazines in Natural Products

Executive Summary: Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and contribute significantly to the aroma and flavor of many foods. They also exhibit a range of biological activities, making them of interest to the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the core biosynthetic mechanisms of pyrazines in natural products, with a focus on the enzymatic and chemical transformations that lead to their formation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these pathways.

Introduction to Pyrazines in Natural Products

Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[1] They are found in a diverse array of organisms, including bacteria, fungi, plants, and insects.[2] In the food industry, alkylpyrazines are particularly important as flavoring agents, contributing roasted, nutty, and baked notes to products like coffee, cocoa, and fermented foods.[1][3] Beyond their sensory properties, some pyrazines, such as 2,3,5,6-tetramethylpyrazine (TTMP), are active ingredients in traditional medicines and have been investigated for various pharmacological effects, including vasodilation and thrombosis inhibition. The biosynthesis of pyrazines is of great interest as a "green" alternative to chemical synthesis, which often requires harsh conditions and may produce undesirable byproducts.

Core Biosynthetic Pathways of Pyrazines

The formation of the pyrazine ring in nature primarily occurs through two main routes: the condensation of α-amino ketones derived from amino acids and the dimerization of amino aldehydes generated by non-ribosomal peptide synthetases (NRPSs).

A common pathway for the biosynthesis of simple alkylpyrazines, such as 2,5-dimethylpyrazine (2,5-DMP), originates from the amino acid L-threonine. This pathway involves a key enzymatic step followed by a series of spontaneous chemical reactions.

The biosynthesis of 2,5-DMP in Bacillus subtilis has been well-characterized and proceeds as follows:

-

Dehydrogenation of L-threonine: The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate.

-

Spontaneous Decarboxylation: L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.

-

Dimerization and Dehydration: Two molecules of aminoacetone condense to form a dihydropyrazine intermediate.

-

Aromatization: The dihydropyrazine intermediate is then oxidized to form the stable aromatic pyrazine ring of 2,5-DMP.

A competing pathway for L-2-amino-acetoacetate involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which cleaves the intermediate into glycine and acetyl-CoA. Inactivation of the gene encoding KBL has been shown to improve the yield of 2,5-DMP.

The biosynthesis of other alkylpyrazines, such as 2,3,5-trimethylpyrazine (TMP) and 2,3,5,6-tetramethylpyrazine (TTMP), can also involve amino acid precursors, though the pathways are more complex. TTMP biosynthesis in many bacteria utilizes acetoin (3-hydroxy-2-butanone) as a key precursor, which condenses with an ammonia source. Acetoin itself is derived from pyruvate, a central metabolite.

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide variety of peptide natural products independent of the ribosome. A subset of NRPSs, particularly those with a unique adenylation-thiolation-reductase (ATR) domain architecture, are involved in the biosynthesis of heterocyclic natural products, including pyrazines.

In these systems, the NRPS activates an amino acid via its adenylation (A) domain and tethers it to the thiolation (T) or peptidyl carrier protein (PCP) domain. The terminal reductase (R) domain then reduces the thioester to an amino aldehyde. Two molecules of this amino aldehyde can then spontaneously condense and oxidize to form a pyrazine ring.

Fungal ATR enzymes are known to release amino aldehydes that dimerize to form dihydropyrazines, which can be further oxidized to pyrazines or reduced to piperazines. The PvfC enzyme in Pseudomonas is a bacterial monomodular NRPS with an ATR architecture that is involved in the production of several leucine-derived heterocyclic compounds, including pyrazines.

Quantitative Data

The production of pyrazines through microbial fermentation is an active area of research, with significant efforts focused on metabolic engineering to improve yields. The following table summarizes some reported yields of pyrazines in various engineered microbial strains.

| Pyrazine | Host Organism | Engineering Strategy | Titer (g/L) | Reference |

| 2,5-Dimethylpyrazine | Escherichia coli | Rewrote de novo 2,5-DMP biosynthesis pathway in an L-threonine high-yielding strain | 1.43 ± 0.07 | |

| 2,5-Dimethylpyrazine | Escherichia coli | Overexpression of EcTDH and LcNoxE, knockout of competing pathways | 1.096 ± 0.081 | |

| 2,3,5,6-Tetramethylpyrazine | Bacillus velezensis | Solid-state fermentation with sucrose as carbon source | 4.11 (mg/g) | |

| 2,3,5,6-Tetramethylpyrazine | Corynebacterium glutamicum | Overexpression of acetolactate synthase and α-acetolactate decarboxylase | ~0.8 |

Experimental Protocols

The elucidation of pyrazine biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

This method is used to confirm the function of specific genes in a biosynthetic pathway.

Protocol:

-

Construct Generation:

-

For gene knockout, a deletion cassette containing a selectable marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR and cloning techniques.

-

For overexpression, the target gene is cloned into an expression vector under the control of a suitable promoter.

-

-

Transformation: The constructed knockout cassette or overexpression plasmid is introduced into the host organism (e.g., B. subtilis, E. coli) using methods such as natural transformation or electroporation.

-

Selection and Verification:

-

For knockouts, transformants are selected on media containing the appropriate antibiotic. Successful homologous recombination and gene deletion are confirmed by PCR and DNA sequencing.

-

For overexpression strains, transformants are selected, and successful plasmid uptake is verified.

-

-

Phenotypic Analysis:

-

The engineered and wild-type strains are cultured under conditions known to induce pyrazine production.

-

The culture broth or headspace is analyzed for pyrazine content using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

A significant decrease or absence of the pyrazine in the knockout strain, or an increase in the overexpression strain, confirms the gene's role in the pathway.

-

This technique is used to trace the incorporation of precursors into the final pyrazine product, thereby identifying the building blocks of the molecule.

Protocol:

-

Precursor Selection: Choose a hypothesized precursor (e.g., L-threonine, glucose) and obtain its stable isotope-labeled form (e.g., ¹³C- or ¹⁵N-labeled).

-

Feeding Experiment:

-

Culture the organism of interest in a defined medium.

-

During the growth phase, supplement the medium with the labeled precursor. A control culture with the corresponding unlabeled precursor should be run in parallel.

-

-

Extraction: After a suitable incubation period, extract the pyrazines from the culture medium or headspace, for example, using headspace solid-phase microextraction (HS-SPME).

-

Mass Spectrometry Analysis: Analyze the extracted volatiles by GC-MS or a similar technique capable of distinguishing between isotopologues.

-

Data Interpretation: An increase in the mass of the pyrazine product corresponding to the incorporation of the stable isotope confirms that the supplemented compound is a precursor in its biosynthesis.

Methodologies for Elucidating Pyrazine Biosynthesis

The overall workflow for discovering and characterizing a pyrazine biosynthetic pathway typically involves a multi-step process.

Conclusion and Future Directions

Significant progress has been made in understanding the biosynthesis of simple alkylpyrazines, particularly in bacteria. The pathways often involve the modification of common amino acids by one or a few key enzymes, followed by spontaneous chemical reactions. The role of NRPSs in generating more complex heterocyclic structures is an expanding area of research. Future work will likely focus on elucidating the biosynthetic pathways of a wider variety of pyrazines in different organisms, including the methoxypyrazines important in the wine industry. The application of synthetic biology and metabolic engineering holds great promise for the high-yield, sustainable production of valuable pyrazines for the food and pharmaceutical industries.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Crystalline Acetylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylpyrazine, systematically named 1-(pyrazin-2-yl)ethan-1-one, is a heterocyclic aromatic organic compound.[1][2] It is a substituted pyrazine and a ketone, characterized by a pyrazine ring with an acetyl group substituent.[3][4] At room temperature, it typically appears as a white to pale yellow crystalline powder.[5] this compound is a significant compound in the flavor and fragrance industries due to its distinctive nutty, roasted, and popcorn-like aroma. It has been identified as a key volatile flavor component in foods such as popcorn, bread crust, and roasted peanuts. Beyond its sensory applications, this compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals, including anti-tuberculosis, anti-tumor, and anti-malarial drugs. This guide provides a comprehensive overview of the core physical and chemical properties of crystalline this compound, complete with experimental protocols and data presented for technical reference.

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. These properties are summarized in the tables below.

General Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O | |

| Molecular Weight | 122.12 g/mol | |

| Appearance | White to pale yellow crystalline powder/solid | |

| Odor | Nutty, roasted, popcorn-like, bread crust | |

| Melting Point | 75 - 80 °C (167 - 176 °F) | |

| Boiling Point | 188 - 190 °C (at 760 mmHg) | |

| 78 - 79 °C (at 8 mmHg) | ||

| Density | ~1.107 g/cm³ | |

| Vapor Pressure | <1 mmHg | |

| 0.188 mmHg (at 25 °C) | ||

| Flash Point | 110 °C (230 °F) | |

| LogP (o/w) | 0.20 |

Solubility

This compound exhibits varied solubility depending on the solvent.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Organic Solvents | Generally soluble | |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

A study by a dynamic analytic method determined the mole fraction solubility of this compound in various pure solvents, showing that solubility increases with temperature.

Chemical Properties

The chemical behavior of this compound is largely dictated by its pyrazine ring and acetyl functional group.

-

Stability : The compound is stable under normal storage conditions, at room temperature in a tightly sealed container, protected from light and heat. It is recommended to store it in a cool, dry, and well-ventilated area.

-

Reactivity and Incompatibilities : this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided.

-

Hazardous Decomposition : When heated to decomposition, it can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

-

Chemical Structure : The molecule contains a pyrazine ring, which is a six-membered nitrogen-containing heterocycle with aromatic properties, contributing to its relative stability. The presence of nitrogen atoms and the acetyl group allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

| Spectroscopy Type | Key Information / Data | Source(s) |

| ¹H NMR | Spectra available for structural confirmation. | |

| ¹³C NMR | Spectra available for structural confirmation. | |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, aiding in molecular weight and fragmentation pattern determination. | |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, useful for identifying functional groups. | |

| Raman Spectroscopy | FT-Raman spectra are available. | |

| UV-Vis Spectroscopy | Can be used to study electronic properties. |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method provides the melting range of a crystalline solid.

-

Sample Preparation : Ensure the this compound sample is dry and finely powdered.

-

Capillary Tube Loading : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., a Vernier Melt Station or similar device).

-

Heating : Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

Determination : For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Data Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination (Simple Distillation)

This protocol is for determining the boiling point of a liquid, which would require melting this compound first.

-

Apparatus Setup : Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Addition : Place a sample of the substance (e.g., 10 mL) and a few boiling chips into the round-bottom flask.

-

Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Heating : Gently heat the flask. As the liquid boils, the vapor will rise and its temperature will be recorded by the thermometer.

-

Data Recording : The boiling point is the stable temperature reading on the thermometer during the distillation process, while there is a consistent drip of condensate into the receiving flask. Note the atmospheric pressure, as boiling point is pressure-dependent.

Solubility Determination (Qualitative)

This protocol determines if a substance is soluble in a given solvent.

-

Sample Preparation : Place approximately 10-20 mg of crystalline this compound into a small test tube.

-

Solvent Addition : Add about 0.5 mL of the chosen solvent to the test tube.

-

Observation : Agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.

-

Classification :

-

Soluble : If the entire solid dissolves.

-

Slightly Soluble : If a small portion of the solid dissolves.

-

Insoluble : If the solid does not appear to dissolve.

-

-

Heating (Optional) : If the substance is insoluble at room temperature, gently heat the mixture to see if solubility increases with temperature. Note if the solid recrystallizes upon cooling.

Visualizations

Experimental Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown crystalline solid, using the properties of this compound as a model.

Caption: Workflow for the identification of a crystalline solid.

Simplified Synthesis Pathway

This diagram outlines the major steps in a common synthesis method for this compound, such as the Grignard reagent method.

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

Crystalline this compound is a well-characterized compound with a distinct set of physical and chemical properties that make it valuable in both industrial and research settings. Its characteristic aroma, moderate melting point, and specific solubility profile are key physical identifiers. Chemically, its stability under standard conditions and its role as a synthetic intermediate are of primary importance. The data and protocols provided in this guide offer a technical foundation for professionals working with this versatile compound, facilitating its effective application in flavor science, perfumery, and pharmaceutical development.

References

The Pivotal Role of Pyrazines in Flavor Chemistry: A Technical Guide

An in-depth exploration of the discovery, history, and analytical methodologies of pyrazines, offering crucial insights for researchers, scientists, and drug development professionals.

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the desirable flavors and aromas of many cooked, roasted, and fermented foods. Their characteristic nutty, roasted, toasted, and cocoa-like notes are primarily formed during thermal processing through the Maillard reaction. This technical guide delves into the history of their discovery, details the analytical methods for their study, and provides quantitative data on their occurrence and sensory impact.

A Historical Perspective: Unraveling the Scent of Pyrazines

The journey of understanding pyrazines in flavor chemistry has been a gradual process of discovery, built upon advancements in analytical techniques. While the synthesis of pyrazine compounds dates back to the 19th century with methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses, their significance in food flavor was not recognized until much later.[1]

A seminal moment in the history of pyrazine flavor chemistry was the issuance of a British patent in 1928 to Reichstein and Staudinger. They reported the presence of pyrazine and its methyl- and dimethyl- homologs in coffee, marking one of the earliest documented connections between these compounds and a specific food flavor. Following this, the field remained relatively quiet for several decades. It was not until the mid-20th century, with the advent of more sophisticated analytical instrumentation like gas chromatography-mass spectrometry (GC-MS), that researchers could begin to systematically isolate and identify these potent aroma compounds from complex food matrices.

The Maillard Reaction: The Primary Genesis of Flavorful Pyrazines

The majority of pyrazines found in food are products of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[2] The specific types of amino acids and sugars present, along with factors such as temperature, pH, and reaction time, dictate the profile of pyrazines that are formed. This intricate chemical cascade is responsible for the desirable colors and flavors in a vast array of foods, including baked bread, roasted coffee, cocoa, and cooked meats.

Quantitative Analysis of Pyrazines in Food Products

The concentration of pyrazines in food can vary significantly depending on the food type and processing conditions. Their potent aromas mean that even at very low concentrations, they can have a significant impact on the overall flavor profile. The following tables summarize the concentrations of common pyrazines in selected foods and their corresponding odor thresholds in water.

| Pyrazine Compound | Food Matrix | Concentration Range | Reference |

| 2,3,5,6-Tetramethylpyrazine | Soy Sauce Aroma Type Baijiu | 475 - 1862 µg/L | |

| 2,6-Dimethylpyrazine | Soy Sauce Aroma Type Baijiu | 460 - 1590 µg/L | |

| 2,3,5-Trimethylpyrazine | Soy Sauce Aroma Type Baijiu | 317 - 1755 µg/L | |

| 2-Ethyl-3,5-dimethylpyrazine | Soy Sauce Aroma Type Baijiu | 11.2 - 69.5 (OAV) | |

| 2,5-Dimethylpyrazine | Roasted Peanuts | Major pyrazine component | |

| Methylpyrazine | Roasted Peanuts | Present | |

| 2-Ethyl-5-methylpyrazine | Roasted Peanuts | Present | |

| 3-Ethyl-2,5-dimethylpyrazine | Roasted Peanuts | Present | |

| 1-Methylethenyl pyrazine | Coffee (Indian Malabar French Roast) | Abundant | |

| Methylpyrazine | Coffee | 4.53% - 9.42% of aromatic components | |

| Ethylpyrazine | Coffee | 2.06% - 3.73% of aromatic components |

OAV (Odor Activity Value) is the ratio of the concentration of a compound to its odor threshold. An OAV > 1 indicates that the compound contributes to the aroma of the product.

| Pyrazine Compound | Odor Threshold in Water (ppb) | Odor Description | Reference |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty | |

| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut | |

| 2,3-Dimethylpyrazine | 2,500 | Green, nutty, potato, cocoa, coffee | |

| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy | |

| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato | |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa | |

| 2,3,5,6-Tetramethylpyrazine | 1,000 | Weak, nutty, musty, chocolate | |

| 2-Ethyl-3-methylpyrazine | 0.4 | Potato, burnt nutty, roasted, earthy | |

| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, somewhat "grassy" | |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) | |

| 2-Methoxy-3-methylpyrazine | 3 | Roasted peanuts, hazelnuts, almond | |

| 2-Methoxy-3-sec-butylpyrazine | 0.001 | - |

Experimental Protocols for Pyrazine Analysis

Accurate identification and quantification of pyrazines are crucial for flavor research and quality control. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.

1. Sample Preparation:

-

For solid samples (e.g., roasted coffee, bread crust), homogenize to a fine powder. For liquid samples (e.g., coffee brew), use directly or after appropriate dilution.

-

Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated pyrazine derivative).

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for pyrazine analysis.

-

Equilibration: Place the sealed vial in a heating and agitation system. Equilibrate the sample at a specific temperature (e.g., 40-80°C) for a set time (e.g., 10-20 minutes) to allow volatile pyrazines to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at a controlled temperature to allow for the adsorption of analytes onto the fiber coating.

3. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, VF-5MS) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping up to 250°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

-

4. Data Analysis:

-

Identify pyrazine derivatives by comparing their mass spectra and retention times with those of authentic standards or mass spectral libraries (e.g., NIST).

-

Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Protocol 2: Analysis of Pyrazines by Liquid-Liquid Extraction (LLE) Coupled with GC-MS

This method is suitable for extracting pyrazines from more complex matrices like cooked meat.

1. Sample Preparation:

-

Homogenize a known weight of the sample.

-

Mix the homogenized sample with a specific volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Add a known amount of an internal standard for quantification.

2. Liquid-Liquid Extraction:

-

Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer. Repeat the extraction process with fresh solvent to maximize recovery and combine the organic extracts.

3. Concentration and Clean-up:

-

Concentrate the combined organic extract to a smaller volume under a gentle stream of nitrogen.

-

If necessary, the extract can be further cleaned up using solid-phase extraction (SPE) to remove interfering compounds.

4. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system. The GC-MS conditions and data analysis are similar to those described in Protocol 1.

Conclusion

The discovery and study of pyrazines have been instrumental in advancing the field of flavor chemistry. From their initial identification in coffee to the detailed characterization of their formation pathways and sensory properties, our understanding of these potent aroma compounds continues to grow. The analytical methodologies outlined in this guide provide a robust framework for researchers and scientists to further explore the role of pyrazines in food and beverage systems, as well as their potential applications in other areas of research and development. The continued refinement of these techniques will undoubtedly lead to new insights into the complex world of flavor and aroma.

References

Acetylpyrazine CAS number and chemical synonyms

An In-Depth Technical Guide to Acetylpyrazine for Researchers and Drug Development Professionals

Introduction

This compound, with the IUPAC name 1-(Pyrazin-2-yl)ethan-1-one, is a significant organic compound widely recognized for its distinct nutty, popcorn-like aroma.[1][2][3] It is a member of the pyrazine class of compounds and functions as an aromatic ketone.[2][4] Naturally occurring in foods such as seeds, nuts, and meats, it is a key component in the flavor and fragrance industry. Beyond its sensory applications, this compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. Its unique heterocyclic structure and reactivity make it a valuable building block in medicinal chemistry for creating compounds to treat conditions like malaria, epilepsy, and Parkinson's disease.

Chemical Identification and Properties

This compound is a colorless to pale yellow crystalline solid at room temperature. It is characterized by the CAS Registry Number 22047-25-2 .

Chemical Synonyms

The compound is known by several other names in scientific literature and commercial databases:

-

2-Acetylpyrazine

-

1-(Pyrazin-2-yl)ethan-1-one

-

Ethanone, 1-pyrazinyl-

-

Ketone, methyl pyrazinyl

-

Methyl pyrazinyl ketone

-

1-(2-Pyrazinyl)ethanone

-

FEMA Number 3126

Quantitative Physicochemical Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O | |

| Molar Mass | 122.12 g/mol | |

| CAS Number | 22047-25-2 | |

| Appearance | Colorless to pale yellow crystalline solid | |

| Melting Point | 75-78 °C (167-172 °F) | |

| Boiling Point | 213 °C (415.4 °F) at 760 mmHg; 78-79 °C at 8 mmHg | |

| Density | 1.107 - 1.136 g/cm³ | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | |

| LogP (Octanol/Water) | 0.2 | |

| Flash Point | 84.4 °C |

Applications in Research and Drug Development

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved pharmaceuticals. This compound, as a functionalized pyrazine, is a versatile starting material and intermediate.

-

Pharmaceutical Intermediate : It is a key intermediate for synthesizing drugs for treating malaria, epilepsy, and Parkinson's disease. The pyrazine moiety is found in clinically used drugs like the tuberculosis agent Pyrazinamide and the multiple myeloma treatment Bortezomib.

-

Drug Discovery : Pyrazine derivatives are explored for a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. This compound provides a reactive handle for elaboration into more complex molecules in drug discovery programs.

-

Materials Science : Pyrazine-based structures are used to develop polymers and light-responsive materials for applications in optical and photovoltaic devices.

The logical relationship between this compound and its core applications is visualized below.

Figure 1: Key application areas derived from this compound.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and availability of starting materials.

Protocol 1: Grignard Reaction with 2-Cyanopyrazine

This common laboratory-scale synthesis involves the reaction of a Grignard reagent with 2-cyanopyrazine.

Methodology:

-

Grignard Reagent Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare methylmagnesium bromide (CH₃MgBr) by reacting magnesium turnings with methyl bromide in anhydrous ether.

-

Reaction : Cool the Grignard reagent in an ice bath. Slowly add a solution of 2-cyanopyrazine dissolved in anhydrous ether or THF to the stirred Grignard solution.

-

Quenching : After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Oxidation of 2-Ethylpyrazine

This method is suitable for industrial synthesis and involves a two-step process starting from 2-ethylpyrazine.

Methodology:

-

Chlorination : 2-Ethylpyrazine is reacted with chlorine gas in the presence of a radical initiator, such as benzoyl peroxide. This substitution reaction primarily occurs at the ethyl group, forming a chlorinated intermediate. The reaction temperature is typically maintained between 50-95 °C.

-

Hydrolysis : The resulting intermediate is then subjected to hydrolysis. This is achieved using a biphasic system of a saturated aqueous sodium bicarbonate solution and a water-miscible organic solvent to increase the solubility of the intermediate.

-

Workup and Purification : Following hydrolysis, the product is extracted into an organic solvent, washed, dried, and concentrated. Final purification is achieved through distillation or recrystallization to yield 2-acetylpyrazine with high purity.

The workflow for the oxidation method is outlined in the diagram below.

Figure 2: Synthesis workflow for this compound via oxidation.

Signaling Pathways and Biological Activity

While this compound itself is primarily recognized as a flavorant, its derivatives are of significant interest in drug discovery. The pyrazine core is a key pharmacophore that interacts with various biological targets. For instance, pyrazine-containing molecules have been developed as tyrosine kinase inhibitors for cancer therapy and as proteasome inhibitors. However, detailed public information on specific signaling pathways directly modulated by this compound is not extensively documented, as its primary role in research is that of a synthetic precursor rather than a bioactive agent itself. Research efforts are focused on synthesizing derivatives and then evaluating their biological activities on specific targets and pathways.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. It should be stored in a cool, dry, dark place in a tightly sealed container.

References

The Multifaceted Biological Activities of Acetylpyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of acetylpyrazine derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

This compound and its derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, naturally found in various foods and also accessible through diverse synthetic routes, have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological activities and functions of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have emerged as a promising class of compounds in oncology, demonstrating cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and modulation of signaling pathways integral to cancer cell proliferation and survival.[1][2][3]

Inhibition of Histone Acetyltransferases (HATs)

A significant mechanism of action for some this compound-containing compounds is the inhibition of histone acetyltransferases (HATs), particularly p300 and its paralog CBP.[4][5] These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating histone proteins. Dysregulation of p300/CBP activity is implicated in various cancers. By inhibiting these HATs, this compound derivatives can modulate the expression of genes involved in cell cycle progression and apoptosis, leading to cancer cell death. For instance, a novel series of 1,4-pyrazine-containing inhibitors have demonstrated potent and selective inhibition of p300/CBP HAT activity, with IC50 values as low as 1.4 μM.

Kinase Inhibition

Protein kinases are another key target for this compound-based anticancer agents. Kinases are pivotal in cellular signaling cascades that control cell growth, differentiation, and apoptosis. Many cancers are characterized by aberrant kinase activity. Pyrazine derivatives have been developed as potent inhibitors of various kinases, including Bruton's Tyrosine Kinase (BTK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in different malignancies.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazine-containing HAT Inhibitors | MCF-7 (Breast) | 5.3 | |